

# An In-depth Technical Guide to Decahydroisoquinolin-4a-ol

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## Compound of Interest

Compound Name: *Decahydroisoquinolin-8a-ol*

Cat. No.: *B15261675*

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Authoritative Note: Initial searches for "**Decahydroisoquinolin-8a-ol**" did not yield a specific CAS number or substantial literature. However, extensive research has identified a closely related and more documented isomer, Decahydroisoquinolin-4a-ol, with the CAS number 2721-61-1. It is presumed that the initial query may have contained a typographical error, and this guide will therefore focus on the 4a-ol isomer. It is crucial to note that the CAS number 2721-61-1 is also sometimes ambiguously associated with delta-Tetradecalactone; however, chemical supplier databases and PubChem confirm its linkage to Decahydroisoquinolin-4a-ol. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

## Chemical and Physical Properties

Decahydroisoquinolin-4a-ol is a saturated bicyclic amine with a hydroxyl group at the bridgehead position. Its chemical structure and properties are summarized below.

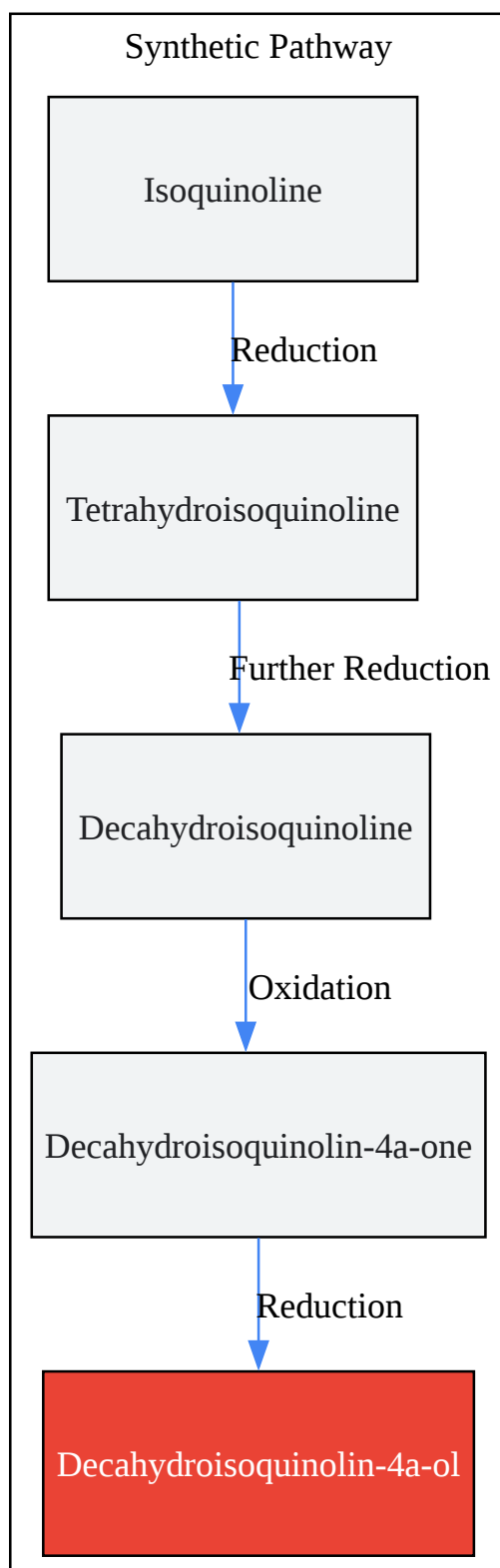
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	PubChem[1]
Molecular Weight	155.24 g/mol	PubChem[1]
IUPAC Name	2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol	PubChem[1]
CAS Number	2721-61-1	
SMILES	<chem>C1CCC2(CCNCC2C1)O</chem>	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

## Experimental Protocols

While a specific, detailed synthesis protocol for decahydroisoquinolin-4a-ol is not readily available in the surveyed literature, a general synthetic approach can be inferred from the synthesis of related decahydroisoquinoline derivatives. A plausible synthetic workflow is outlined below.

## General Synthetic Workflow

The synthesis of the decahydroisoquinoline scaffold typically involves the reduction of an isoquinoline or tetrahydroisoquinoline precursor. The introduction of the hydroxyl group at the 4a position could be achieved through various methods, including stereoselective hydroxylation or the reduction of a corresponding ketone.



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Caption: Plausible synthetic pathway for Decahydroisoquinolin-4a-ol.

## Spectroscopic Data

Detailed experimental spectroscopic data for decahydroisoquinolin-4a-ol is not widely published. However, based on the structure, the expected spectral characteristics can be predicted.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Complex aliphatic region with multiple overlapping multiplets corresponding to the protons on the decahydronaphthalene ring system. A broad singlet for the hydroxyl proton and a singlet for the amine proton, both of which would be exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	Signals corresponding to the nine carbon atoms. The carbon bearing the hydroxyl group (C-4a) would appear in the range of 60-80 ppm. The other aliphatic carbons would resonate in the upfield region.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 $\text{cm}^{-1}$ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 $\text{cm}^{-1}$ for the N-H stretch. C-H stretching vibrations would be observed just below 3000 $\text{cm}^{-1}$ . C-N and C-O stretching bands would appear in the fingerprint region (1000-1300 $\text{cm}^{-1}$ ).
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z = 155$ . Fragmentation patterns would likely involve the loss of a hydroxyl group (M-17) and fragmentation of the bicyclic ring system.

## Biological Activity and Signaling Pathways

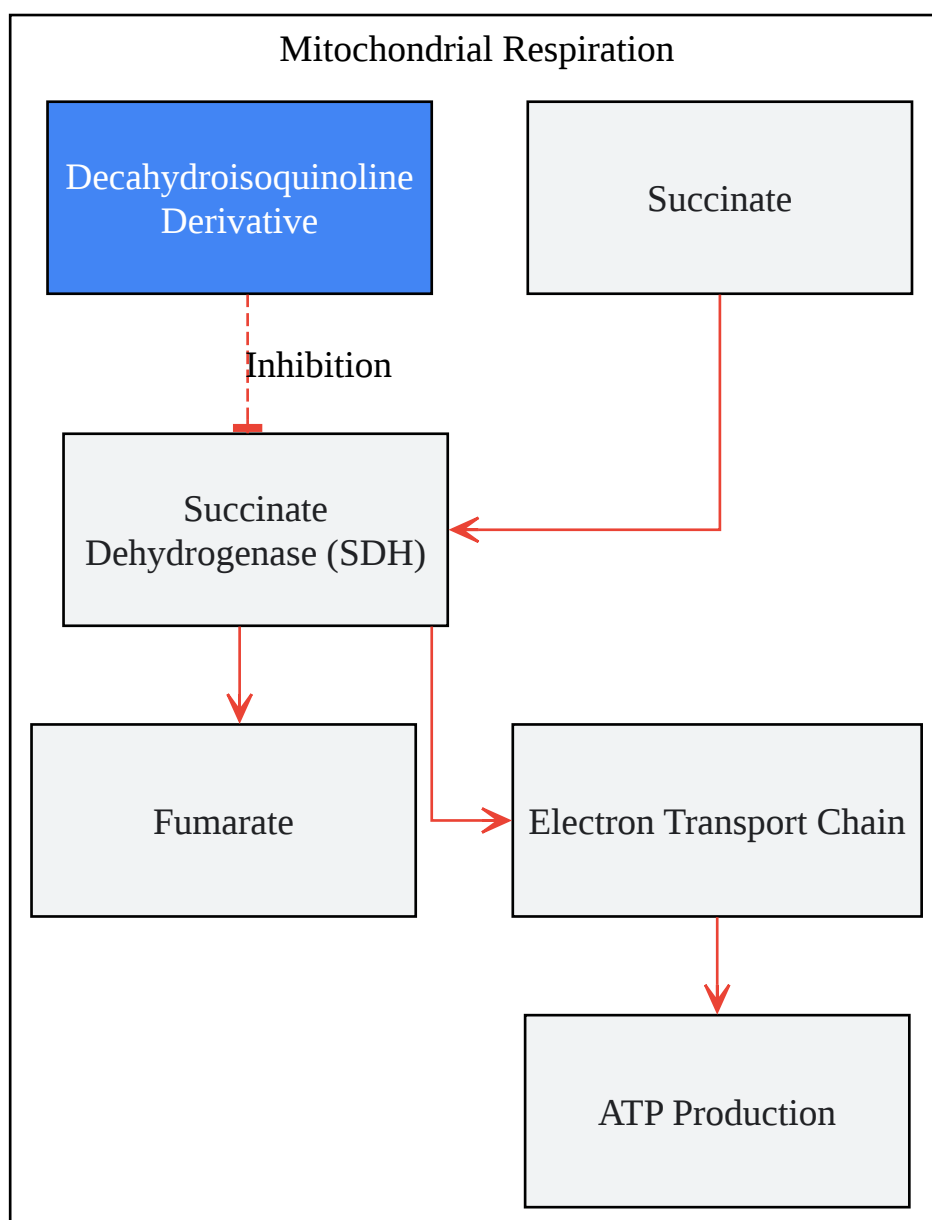
The biological activity of decahydroisoquinolin-4a-ol itself has not been extensively studied. However, the broader class of isoquinoline alkaloids and their derivatives are known to possess

a wide range of pharmacological activities. Recent studies on related tetrahydroisoquinoline derivatives have highlighted their potential as antifungal agents.

One identified potential mechanism of action for some antifungal isoquinoline derivatives is the inhibition of the enzyme Succinate Dehydrogenase (SDH). SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a crucial target for disrupting fungal metabolism.

## Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed mechanism of action for antifungal isoquinoline derivatives targeting SDH.



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Caption: Inhibition of Succinate Dehydrogenase by isoquinoline derivatives.

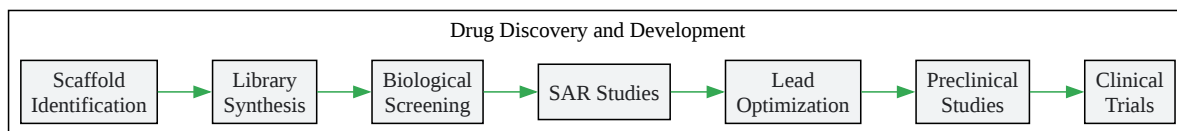
The inhibition of SDH by decahydroisoquinoline derivatives would lead to a disruption of the electron transport chain, decreased ATP production, and ultimately, fungal cell death. This represents a promising avenue for the development of novel antifungal drugs. Further research is needed to determine if decahydroisoquinolin-4a-ol itself exhibits this activity.

## Applications in Drug Development

The decahydroisoquinoline scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can be used to present pharmacophoric features in a well-defined spatial orientation, which is advantageous for designing potent and selective ligands for various biological targets.

## Drug Development Workflow

The general workflow for developing drugs based on the decahydroisoquinoline scaffold is as follows:



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Caption: General drug development workflow.

Given the potential antifungal activity of related compounds, decahydroisoquinolin-4a-ol and its derivatives represent an interesting starting point for the development of new antifungal agents. Further investigation into their synthesis, biological activity, and mechanism of action is warranted.

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## References

- 1. Design , Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives  
[cjcjcu.jlu.edu.cn]

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